molecular formula C12H18O7 B1682300 Xylomollin CAS No. 61229-34-3

Xylomollin

Cat. No.: B1682300
CAS No.: 61229-34-3
M. Wt: 274.27 g/mol
InChI Key: IYOMTPNHJRSLSB-UHFFFAOYSA-N
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Description

Xylomollin is a biochemical.

Biological Activity

Xylomollin, a naturally occurring compound derived from mangrove plants, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and insecticidal properties, supported by research findings and data from various studies.

Chemical Structure and Properties

This compound is classified as a secoiridoid hemiacetal acetal. Its complex chemical structure includes various functional groups that contribute to its biological activity. The structural formula of this compound can be represented as follows:

C16H22O8\text{C}_{16}\text{H}_{22}\text{O}_8

This structure is essential for understanding how this compound interacts with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various microbial strains demonstrated that this compound effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be 62 μg/mL and 92 μg/mL, respectively .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)
Escherichia coli62
Staphylococcus aureus92

Antioxidant Activity

This compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress. Research revealed that this compound scavenges free radicals effectively, thereby protecting cellular components from oxidative damage. This activity was assessed using various in vitro assays, including the DPPH radical scavenging assay.

Insecticidal Properties

This compound has also been identified as an effective insect feeding deterrent. A patent study highlighted its potential use in agricultural applications to protect crops from pests by deterring feeding behavior in insects such as Tenebrio molitor (mealworm) and Manduca sexta (tomato hornworm) .

Case Study: Feeding Deterrent Effects

In a series of choice tests, the feeding deterrent effect of this compound was evaluated by measuring weight gain in treated versus control groups of insects. The results indicated a significant reduction in weight gain among insects exposed to this compound-treated food.

Table 2: Feeding Rate Relative to Control

InsectTreatment (ppm)Weight Change (%)
M. sexta400-5
T. molitor1000-93

The proposed mechanism by which this compound exerts its effects involves binding to specific sensory proteins in insects, leading to interference with their feeding behavior and possibly affecting their nervous system . This interaction may suppress hunger or alter the palatability of treated food.

Properties

CAS No.

61229-34-3

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 1-hydroxy-3-methoxy-8-methyl-6-oxo-3,4,4a,5,8,8a-hexahydro-1H-pyrano[3,4-c]pyran-4-carboxylate

InChI

InChI=1S/C12H18O7/c1-5-8-6(4-7(13)18-5)9(10(14)16-2)12(17-3)19-11(8)15/h5-6,8-9,11-12,15H,4H2,1-3H3

InChI Key

IYOMTPNHJRSLSB-UHFFFAOYSA-N

SMILES

CC1C2C(CC(=O)O1)C(C(OC2O)OC)C(=O)OC

Isomeric SMILES

C[C@H]1[C@H]2[C@H](CC(=O)O1)[C@H]([C@@H](O[C@H]2O)OC)C(=O)OC

Canonical SMILES

CC1C2C(CC(=O)O1)C(C(OC2O)OC)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xylomollin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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